2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one
CAS No.: 2310222-48-9
Cat. No.: VC7786134
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310222-48-9 |
|---|---|
| Molecular Formula | C18H26N2O2S |
| Molecular Weight | 334.48 |
| IUPAC Name | 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H26N2O2S/c21-18(14-22-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-23-15-17/h1-3,5-6,17H,4,7-15H2 |
| Standard InChI Key | CNXHWSPMNIJVNY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSC3 |
Introduction
Structural Elucidation and Physicochemical Properties
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone delineates three critical domains:
-
A benzyl ether group (2-phenylmethoxy) at the ethanone’s α-position
-
A seven-membered 1,4-diazepane ring substituted at the 4-position with a tetrahydrothiophene (thiolane) moiety
-
A ketone functionality at the ethanone’s carbonyl position.
This tripartite structure merges hydrogen-bond acceptors (ketone, ether), lipophilic regions (benzyl, thiolane), and conformational flexibility (diazepane), enabling diverse molecular interactions.
Molecular Formula and Weight
Empirical analysis confirms the formula C₁₈H₂₆N₂O₂S with a molecular weight of 334.48 g/mol. Key mass fragments derive from:
-
Diazepane ring cleavage (m/z 113–127)
-
Benzyloxy group loss (m/z 91)
-
Tetrahydrothiophene sulfur retention (m/z 85).
Spectroscopic Signatures
While experimental spectra remain unpublished, computational predictions suggest:
-
IR: Strong C=O stretch at ~1,710 cm⁻¹, C-O-C asymmetric stretch at 1,250 cm⁻¹
-
¹H NMR:
-
Diazepane protons as multiplet clusters (δ 2.4–3.1 ppm)
-
Thiolane methylenes as triplet-of-triplets (δ 2.6–2.8 ppm)
-
Benzyl aromatic protons as pseudo-singlet (δ 7.3 ppm).
-
Synthetic Methodology and Reaction Pathways
Proposed Retrosynthetic Analysis
The molecule dissects into three synthons:
-
Benzyloxyacetyl chloride (benzyloxy ethanone precursor)
-
4-(Tetrahydrothiophen-3-yl)-1,4-diazepane (diazepane-thiolane hybrid)
-
Amide coupling reagents (e.g., HATU, DCC).
Key Reaction Steps
A plausible synthesis involves:
-
Diazepane-thiolane intermediate preparation via cyclocondensation of 1,4-diaminobutane with 3-thiolane carboxaldehyde under Dean-Stark conditions.
-
Acylation using benzyloxyacetyl chloride in dichloromethane with triethylamine, analogous to Minisci alkylation protocols .
-
Purification via silica gel chromatography (ethyl acetate/hexanes gradient).
Yield Optimization Challenges
Factors limiting yield include:
-
Steric hindrance during diazepane-thiolane ring formation (predicted 35–45% yield)
-
Competing O-benzylation during acylation (requiring stoichiometric control).
Comparative Analysis with Structural Analogues
Diazepane Derivatives in Pharmacology
The 1,4-diazepane core appears in clinical agents like aripiprazole (dopamine modulator) and sertindole (antipsychotic). Key comparative features:
| Feature | Target Compound | Aripiprazole | Sertindole |
|---|---|---|---|
| Core Structure | 1,4-Diazepane + Thiolane | 1,4-Diazepane + Quinolinone | 1,4-Diazepane + Indole |
| Molecular Weight | 334.48 g/mol | 448.38 g/mol | 484.44 g/mol |
| Hydrogen Bond Acceptors | 3 (O, S, N) | 4 (O, N) | 3 (N, Cl) |
| logP (Predicted) | 2.8 | 4.5 | 5.1 |
Data synthesized from PubChem profiles and computational models .
Thiolane-Containing Bioactive Molecules
The tetrahydrothiophene moiety confers:
-
Conformational constraint enhancing receptor binding selectivity
-
Sulfur-mediated interactions with cysteine-rich enzyme pockets (e.g., kinases).
Notable analogues include ticagrelor (P2Y12 antagonist) and sulconazole (antifungal).
Research Gaps and Future Directions
Priority Experimental Studies
-
Enzymatic IC₅₀ Determination: Screening against CDK2, JAK2, and fungal CYP51
-
ADMET Profiling:
-
Plasma protein binding (equilibrium dialysis)
-
CYP450 inhibition (fluorometric assays)
-
-
X-ray Crystallography: Co-crystallization with CDK2/cyclin E complex.
Synthetic Chemistry Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume